molecular formula C13H12N2O3 B14276613 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester CAS No. 166332-53-2

1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester

Cat. No.: B14276613
CAS No.: 166332-53-2
M. Wt: 244.25 g/mol
InChI Key: UTWZFEXPWHNSNV-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the use of environmentally friendly catalysts .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers, affecting various biological pathways .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-5-carboxylic acid
  • 1-Benzyl-5-hydroxymethyl-1H-imidazole
  • 2-Substituted-1H-benzimidazole derivatives

Comparison: 1H-Imidazole-5-carboxylic acid, 2-benzoyl-1-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

166332-53-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-benzoyl-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C13H12N2O3/c1-15-10(13(17)18-2)8-14-12(15)11(16)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

UTWZFEXPWHNSNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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